Product packaging for 2,6-Dichlorobenzyl azide(Cat. No.:)

2,6-Dichlorobenzyl azide

Cat. No.: B8315573
M. Wt: 202.04 g/mol
InChI Key: ORIMWFSTFMIQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichlorobenzyl azide is an organic azide compound of high interest in bioorthogonal chemistry and bioconjugation. Its utility is inferred from the well-documented reactivity of structurally similar electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide . These analogues undergo rapid and efficient Staudinger reactions with triarylphosphines to form exceptionally water- and air-stable aza-ylide intermediates . This robust reaction pathway is particularly valuable for the selective chemical modification of biomolecules, including proteins, in complex environments and even within living cells, offering a powerful tool for chemical biology and drug discovery research . The electron-withdrawing chlorine substituents on the aromatic ring are key to the compound's performance, as they significantly enhance the stability of the resulting aza-ylide against hydrolysis and oxidation compared to azides with electron-donating groups . This stability ensures that the conjugation linkage remains intact under various physiological conditions. Furthermore, the Staudinger reaction with such electron-deficient azides has been shown to proceed with a high second-order rate constant, demonstrating competitiveness with other established bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2N3 B8315573 2,6-Dichlorobenzyl azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

2-(azidomethyl)-1,3-dichlorobenzene

InChI

InChI=1S/C7H5Cl2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2

InChI Key

ORIMWFSTFMIQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN=[N+]=[N-])Cl

Origin of Product

United States

Synthetic Methodologies for 2,6 Dichlorobenzyl Azide

Routes via Halogenated Benzyl (B1604629) Precursors

Halogenated benzyl derivatives, specifically those containing bromide or chloride as a leaving group, serve as direct precursors for the synthesis of 2,6-Dichlorobenzyl azide (B81097) through nucleophilic substitution reactions.

The most direct route to 2,6-Dichlorobenzyl azide involves the reaction of 2,6-Dichlorobenzyl bromide with sodium azide. This is a classic example of a nucleophilic substitution reaction where the azide ion (N₃⁻) displaces the bromide ion. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of sodium azide and promote the SN2 mechanism.

General procedures for the synthesis of benzyl azides from benzyl bromides often employ solvents like dimethylformamide (DMF) or a mixture of acetone (B3395972) and water. rsc.orgrsc.org For instance, a representative method involves stirring the benzyl bromide with an excess of sodium azide in DMF at room temperature for several hours. rsc.org Another common procedure suspends the benzyl bromide in acetone, followed by the addition of an aqueous solution of sodium azide, with the reaction proceeding overnight. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically extracted into an organic solvent, washed, dried, and concentrated to yield the benzyl azide. rsc.org

Table 1: Reaction Conditions for Azide Synthesis from Benzyl Bromide
ParameterCondition 1Condition 2
Starting Material 2,6-Dichlorobenzyl bromide2,6-Dichlorobenzyl bromide
Reagent Sodium Azide (NaN₃)Sodium Azide (NaN₃)
Solvent Dimethylformamide (DMF)Acetone/Water
Temperature Room TemperatureRoom Temperature
Reaction Time ~12 hoursOvernight
Work-up Dilution with water, extraction with diethyl ether, washing, dryingExtraction with ethyl acetate (B1210297), washing, drying

2,6-Dichlorobenzyl chloride is another viable starting material for the synthesis of this compound. Although chlorides are generally less reactive than bromides in nucleophilic substitution reactions, they can be effectively converted to the corresponding azide.

A direct conversion can be achieved by reacting 2,6-Dichlorobenzyl chloride with sodium azide, often under more forcing conditions than with the bromide analogue, such as refluxing in a suitable solvent like ethanol (B145695). A similar synthesis has been documented for 3,4-dichlorobenzyl azide, where 3,4-dichlorobenzyl chloride was refluxed with sodium azide in absolute ethanol for several hours. prepchem.com

Alternatively, 2,6-Dichlorobenzyl chloride can be transformed into a more reactive intermediate. One such strategy involves converting the benzyl chloride into 2,6-Dichlorobenzyl alcohol. This can be accomplished by reacting the chloride with an acetate-forming agent like anhydrous sodium acetate in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate, which is then hydrolyzed to the alcohol. googleapis.comgoogle.com The resulting 2,6-Dichlorobenzyl alcohol can then be converted to the azide. A one-pot procedure for this transformation from a benzyl alcohol involves mesylation using methanesulfonyl chloride and a base like triethylamine (B128534), followed by an in-situ reaction with sodium azide. koreascience.kr

Table 2: Synthetic Approaches from 2,6-Dichlorobenzyl Chloride
ApproachStep 1Step 2
Direct Substitution Reaction of 2,6-Dichlorobenzyl chloride with NaN₃ in refluxing ethanol.-
Indirect via Alcohol Conversion of 2,6-Dichlorobenzyl chloride to 2,6-Dichlorobenzyl alcohol (e.g., via acetate hydrolysis). googleapis.comConversion of the alcohol to the azide (e.g., via mesylation and reaction with NaN₃). koreascience.kr

Approaches from Aldehyde Precursors

Synthesizing this compound from 2,6-Dichlorobenzaldehyde requires a two-step process: the reduction of the aldehyde to the corresponding benzyl alcohol, followed by the conversion of the alcohol's hydroxyl group into an azide group.

The initial step in this pathway is the reduction of the aldehyde functionality of 2,6-Dichlorobenzaldehyde to a primary alcohol, yielding 2,6-Dichlorobenzyl alcohol. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Once 2,6-Dichlorobenzyl alcohol is obtained, it is converted into this compound. As previously mentioned, an efficient one-pot method for converting benzyl alcohols to benzyl azides involves the formation of a mesylate intermediate. The alcohol is treated with methanesulfonyl chloride and triethylamine in a solvent like DMF at room temperature. Without isolating the intermediate mesylate, sodium azide is added to the reaction mixture to perform an in-situ nucleophilic substitution, yielding the final azide product. koreascience.kr

An indirect route to this compound starts further back in the synthetic chain, from 2,6-dichlorotoluene. This precursor can be subjected to free-radical chlorination under light catalysis to form 2,6-dichloro benzyl dichloride (α,α,2,6-tetrachlorotoluene). google.com

This benzyl dichloride intermediate is then hydrolyzed to produce 2,6-Dichlorobenzaldehyde. A patented method describes this hydrolysis using formic acid and zinc chloride under reflux conditions. google.com The resulting 2,6-Dichlorobenzaldehyde can then be processed as described in section 2.2.1, involving reduction to 2,6-Dichlorobenzyl alcohol and subsequent conversion to this compound. This multi-step pathway provides a route from a more fundamental starting material.

Table 3: Multi-step Synthesis from 2,6-Dichlorotoluene
StepStarting MaterialKey Reagents/ConditionsProduct
1 2,6-DichlorotolueneChlorine (Cl₂), Light, Catalyst (e.g., PCl₅) google.com2,6-Dichloro benzyl dichloride
2 2,6-Dichloro benzyl dichlorideHydrolysis (e.g., Formic acid, ZnCl₂) google.com2,6-Dichlorobenzaldehyde
3 2,6-DichlorobenzaldehydeReduction (e.g., NaBH₄)2,6-Dichlorobenzyl alcohol
4 2,6-Dichlorobenzyl alcohol1. MsCl, Et₃N; 2. NaN₃ koreascience.krThis compound

Reactivity and Reaction Mechanisms of 2,6 Dichlorobenzyl Azide

Azide-Alkyne Cycloaddition (AAC) Reactions

Azide-Alkyne Cycloaddition (AAC) encompasses a class of reactions that form a triazole ring from an azide (B81097) and an alkyne. While the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of regioisomers, catalyzed and strain-promoted variants have been developed to overcome these limitations, offering high efficiency and control under mild conditions. nih.govnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a term used to describe reactions that are high-yielding, wide in scope, and simple to perform. nih.govtaylorfrancis.com The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, dictates the regiochemical outcome. nih.gov This process allows for the reliable formation of covalent bonds under mild conditions, often in aqueous solvents. taylorfrancis.combeilstein-journals.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between an organic azide, such as 2,6-Dichlorobenzyl azide, and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This is in stark contrast to the uncatalyzed thermal reaction, which typically produces a mixture of both 1,4- and 1,5-regioisomers. nih.govnih.gov

The high regioselectivity of the CuAAC reaction is a direct consequence of its stepwise mechanism, which is fundamentally different from the concerted pathway of the thermal cycloaddition. nih.gov The copper catalyst orchestrates the reaction in a way that only allows for the formation of the 1,4-isomer, making it a powerful tool for the unambiguous synthesis of complex molecules. beilstein-journals.orgrsc.org This transformation is compatible with a wide array of functional groups and is widely used in organic synthesis, bioconjugation, and materials science. nih.govbeilstein-journals.org

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational investigation. It is now widely accepted that the reaction does not proceed through a mononuclear copper species as initially proposed. Instead, kinetic studies have shown that the reaction rate is second order with respect to the copper(I) concentration, pointing to the involvement of a dinuclear copper intermediate in the rate-determining step. nih.govnih.govrsc.org

The currently accepted catalytic cycle is as follows:

Formation of Copper Acetylide: A terminal alkyne reacts with a copper(I) source to form a copper(I) acetylide. This step is facilitated by a base or by the π-coordination of the alkyne to the copper center, which significantly increases the acidity of the terminal proton. nih.gov

Formation of the Dinuclear Intermediate: The initially formed mononuclear copper acetylide is not reactive towards the azide. nih.gov It must recruit a second copper(I) ion to form a key π,σ-bis(copper) acetylide complex. nih.govchemrxiv.org This dinuclear species is the catalytically active complex. nih.govnih.gov

Azide Coordination and Cyclization: The organic azide, in this case, this compound, coordinates to one of the copper centers of the dinuclear acetylide complex. This is followed by a stepwise cyclization. nih.govacs.org The distal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered copper-containing metallacycle. rsc.orgacs.org Subsequent ring contraction and reductive elimination yield a copper triazolide intermediate. rsc.org

Protonolysis and Catalyst Regeneration: The copper triazolide is then protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue. acs.org

Elegant mechanistic studies, including the use of isotopically labeled copper and the isolation of key dinuclear intermediates, have provided direct evidence for this dinuclear pathway. nih.govnih.govchemrxiv.org These findings confirm that two copper atoms work cooperatively to facilitate the cycloaddition. rsc.org

The efficiency of the CuAAC reaction involving this compound is highly dependent on various reaction parameters, including the copper source, ligands, solvent, and temperature. While the regioselectivity for the 1,4-isomer is robust, the reaction rate can be significantly modulated by these conditions. nih.gov

Copper Source: The catalytically active species is copper(I). nih.gov This can be introduced directly using Cu(I) salts like CuI or CuBr. beilstein-journals.org However, these salts have limited stability and can oxidize to the inactive Cu(II) state. nih.gov A more common and robust method is to generate Cu(I) in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. beilstein-journals.org

Ligands: The presence of ligands can significantly accelerate the reaction and stabilize the Cu(I) oxidation state. nih.govnih.gov Nitrogen-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are widely used, particularly in biological applications, to protect the copper catalyst from oxidation and disproportionation. nih.gov Other ligands, including N-heterocyclic carbenes (NHCs) and phosphines, have also been shown to create highly active catalysts that can function at very low loadings. nih.govbeilstein-journals.org In some cases, simple amines like triethylamine (B128534) or DIPEA can act as both a base and a ligand. beilstein-journals.org

Solvent: CuAAC reactions can be performed in a wide range of solvents. Protic solvents, particularly water or mixtures of water and alcohols (e.g., t-BuOH/H₂O), are highly effective and often accelerate the reaction. taylorfrancis.com Apolar aprotic solvents can also be used, though the solubility of the copper catalyst can be a limiting factor without appropriate ligands. beilstein-journals.orgnih.gov Deep eutectic solvents (DESs) have emerged as green alternatives that can promote the reaction effectively, sometimes without the need for an external base. chemrxiv.orgscispace.com Reactions can even be run under neat (solvent-free) conditions, which can be highly efficient with certain catalyst systems. nih.govacs.org

Temperature: While one of the major advantages of CuAAC is its ability to proceed at room temperature, gentle heating can sometimes be used to accelerate slow reactions, particularly with less reactive substrates. nih.gov

The following table summarizes the impact of various conditions on a model CuAAC reaction.

ParameterConditionGeneral Effect on Reaction Rate/EfficiencyReference
Copper SourceCuSO₄ + Sodium AscorbateHighly effective and common; robust for aqueous systems. beilstein-journals.org
Copper SourceCuI or CuBrEffective, often used in organic solvents with a base/ligand. Prone to oxidation. beilstein-journals.org
LigandNone (or simple amine base)Reaction proceeds but may be slower; catalyst may be prone to aggregation or oxidation. beilstein-journals.org
LigandTBTAAccelerates the reaction and stabilizes Cu(I), especially in aqueous media. nih.gov
LigandN-Heterocyclic Carbene (NHC)Forms highly active and stable catalysts, allowing for very low catalyst loading (ppm levels). nih.govacs.org
SolventH₂O or H₂O/t-BuOHExcellent solvent system, often leads to rate acceleration. taylorfrancis.comscielo.br
SolventDMF, DMSOCommon polar aprotic solvents, generally effective. beilstein-journals.orgnih.gov
SolventNeat (Solvent-free)Can be very efficient, especially with highly active NHC-copper catalysts. nih.govacs.org

To overcome the cellular toxicity associated with the copper catalyst used in CuAAC, a metal-free version of the reaction was developed, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comresearchgate.net This reaction has become an invaluable tool for bioconjugation and for modifying biological systems in vivo. researchgate.net

The driving force for SPAAC is the high degree of ring strain engineered into a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn The bond angles of the alkyne in a cyclooctyne are significantly distorted from the ideal linear geometry of 180°. nih.gov This stored energy lowers the activation barrier for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature without the need for a catalyst. chempep.comnih.gov

The mechanism is a concerted, pericyclic reaction, similar to the thermal Huisgen cycloaddition. chempep.com The energy required to distort the alkyne to the geometry of the transition state is much lower for a strained cyclooctyne than for a linear alkyne, accounting for the dramatic rate acceleration. nih.gov A variety of strained alkynes have been developed with varying degrees of reactivity and stability, allowing chemists to tune the reaction kinetics for specific applications. magtech.com.cn The reaction of this compound with a strained alkyne like bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBO) would proceed readily under physiological conditions to form a stable triazole product. magtech.com.cnresearchgate.net While the reaction rates are generally lower than those of the fastest CuAAC reactions, they are sufficiently high for many biological labeling experiments. wustl.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Kinetic Studies and Activation Barriers in SPAAC

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, valued for its rapid kinetics and biocompatibility. The reaction rate is highly dependent on the structure of both the cycloalkyne and the azide. While specific kinetic data for this compound are not extensively documented in readily available literature, the electronic effects of the chloro substituents on the benzyl (B1604629) ring are expected to influence the reaction kinetics.

The introduction of electron-withdrawing substituents on aryl azides has been shown to accelerate reaction rates with strained alkenes. This suggests that the two electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound would modulate its reactivity. The reaction mechanism of SPAAC is understood to proceed primarily through a HOMO(azide)-LUMO(cyclooctyne) interaction, which generally favors electron-rich azides. However, some studies indicate that with certain electron-rich cyclooctynes, electron-poor azides can exhibit enhanced reaction rates through an inverse-electron-demand mechanism.

For context, the bimolecular rate constants for the reaction of the parent compound, benzyl azide, with various cyclooctynes have been established. These values provide a baseline for understanding the reactivity of substituted benzyl azides. The actual impact of the 2,6-dichloro substitution would depend on the specific cycloalkyne partner and the balance of steric and electronic effects.

Cyclooctyne DerivativeRate Constant (M-1s-1) with Benzyl Azide
DIBO0.0567 ± 0.0027
DIBO-carbamate0.0696 ± 0.0019
DIBO-ketone0.2590 ± 0.0067
m[9+1]CPP9.6 x 10-3
fluor[11+1]CPP4.7 x 10-3

Table 1: Experimentally determined second-order rate constants for the SPAAC reaction of benzyl azide with various cyclooctyne derivatives. This data provides a comparative baseline for the expected reactivity of substituted benzyl azides like this compound.

Computational studies, such as Density Functional Theory (DFT) calculations, have elucidated that the rapid rate of SPAAC is attributable to the lower distortion energy required to bend the 1,3-dipole of the azide and the alkyne into the transition-state geometry. The activation energy for the cycloaddition of phenyl azide with a strained cyclooctyne is significantly lower (ΔE‡ = 8.0 kcal/mol) compared to its reaction with a strain-free alkyne (ΔE‡ = 16.2 kcal/mol). This substantial difference in activation barriers underscores the "strain-promoted" nature of the reaction.

Staudinger Reaction and Related Transformations (General for Organic Azides)

The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild and efficient method for the reduction of organic azides to primary amines. This transformation proceeds through a distinct iminophosphorane intermediate, which can be isolated or reacted in situ to generate a variety of nitrogen-containing compounds.

Formation of Iminophosphoranes

The initial step of the Staudinger reaction involves the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen atom of the organic azide. This addition reaction forms a phosphazide (B1677712) intermediate. The phosphazide is generally unstable and readily undergoes a [2+2] cyclization followed by retro-electrocyclization, losing a molecule of dinitrogen (N₂) to form a stable iminophosphorane (also known as an aza-ylide). The expulsion of the thermodynamically very stable nitrogen gas is a major driving force for this reaction.

This reaction is generally high-yielding and can be applied to a wide range of organic azides.

Aza-Wittig Reactions for Imine Formation

The iminophosphorane intermediate generated from the Staudinger reaction is a powerful synthetic tool. In the aza-Wittig reaction, this intermediate reacts with carbonyl compounds (aldehydes or ketones) to form imines. The mechanism is analogous to the conventional Wittig reaction. The iminophosphorane attacks the carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a phosphine oxide (e.g., triphenylphosphine oxide) and forming the C=N double bond of the imine.

This reaction provides an effective method for synthesizing imines without the production of water, which can be advantageous in certain synthetic contexts. The iminophosphorane can be generated in situ by combining the azide, phosphine, and carbonyl compound in a one-pot procedure.

Other Reactions Involving Nitrogen Extrusion

Beyond the Staudinger reaction, organic azides like this compound can undergo other important transformations characterized by the loss of dinitrogen. These reactions are typically initiated by heat or light and proceed through highly reactive nitrene intermediates.

Applications of 2,6 Dichlorobenzyl Azide in Complex Molecular Synthesis

Role as a Key Intermediate in Heterocycle Synthesis

The azide (B81097) group in 2,6-dichlorobenzyl azide serves as a powerful tool for the construction of nitrogen-containing heterocyclic rings, which are prevalent in a vast array of biologically active molecules and functional materials.

Construction of Multi-Functionalized 1,2,3-Triazoles

This compound is a key reactant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sapub.orgmdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne, facilitated by a copper(I) catalyst, to exclusively form the 1,4-isomer of the triazole ring.

The resulting 1-(2,6-dichlorobenzyl)-1H-1,2,3-triazole core can be further functionalized, making this method a powerful strategy for creating diverse molecular libraries. The 2,6-dichloro substitution pattern on the benzyl (B1604629) group can influence the physicochemical properties of the final triazole derivatives, such as their lipophilicity and metabolic stability.

Synthesis of Bioactive Rufinamide Analogs

A notable application of this compound is in the synthesis of analogs of the antiepileptic drug Rufinamide. A chloro-analogue of Rufinamide has been successfully prepared starting from 2,6-dichloro benzaldehyde, which is then converted to this compound. This azide intermediate is then reacted with a suitable propiolic ester under mechanochemical grinding conditions using copper beads as a catalyst to form the triazole ring system characteristic of Rufinamide. This approach highlights the utility of this compound in accessing structurally related analogs of known therapeutic agents for structure-activity relationship studies.

Derivatization of Natural Products: Application in Berberine (B55584) Modification

The modification of natural products to enhance their biological activity is a crucial area of medicinal chemistry. This compound has been employed in the derivatization of the natural alkaloid berberine to generate novel compounds with potential anticancer properties. nih.govresearchgate.netresearchgate.netnih.gov In a specific study, a series of new triazolyl berberine derivatives were synthesized via the CuAAC reaction. nih.govresearchgate.netnih.gov One of these derivatives, 9-O-[1-(2,6-dichlorobenzyl)-4-ethyl-1H-1,2,3-triazole] berberine chloride, was synthesized and evaluated for its anticancer activity against several human cancer cell lines. nih.gov The results indicated that many of these berberine-triazole conjugates exhibited significant cytotoxic activity, with some compounds showing improved potency compared to the parent berberine molecule. nih.govresearchgate.net This demonstrates the potential of using this compound to introduce specific structural motifs that can modulate the biological profile of natural products.

CompoundCancer Cell LineIC50 (µM)
BerberineMCF-7 (Breast)>50
BerberineSW-1990 (Pancreatic)>50
BerberineSMMC-7721 (Liver)>50
Compound 34 MCF-7 (Breast)15.23±2.14
Compound 34 SW-1990 (Pancreatic)21.57±2.58
Compound 34 SMMC-7721 (Liver)18.46±2.31

Table 1: Anticancer activity of Berberine and its derivative synthesized using this compound (Compound 34) nih.gov.

Contribution to Peptide Chemistry and Macrocyclization Strategies

The rigid and stable nature of the triazole ring formed from azide-alkyne cycloaddition reactions makes it an excellent tool for influencing the conformation of peptides.

Employment in the Synthesis of Conformationally Restricted Cyclic Peptides via Azide Intermediates

The "click" reaction, specifically the CuAAC, has become a powerful strategy for the macrocyclization of peptides. nih.govfrontiersin.orgresearchgate.netresearchgate.net By incorporating an azide-containing amino acid and an alkyne-containing amino acid into a linear peptide sequence, an intramolecular cycloaddition can be induced to form a cyclic peptide. The resulting 1,2,3-triazole ring acts as a rigid linker, effectively constraining the conformational freedom of the peptide backbone. This conformational restriction is often crucial for enhancing the biological activity, selectivity, and metabolic stability of peptides.

While direct examples exclusively using this compound for this purpose are not extensively detailed, the general applicability of the CuAAC reaction means that amino acids functionalized with a this compound moiety could be readily incorporated into peptide synthesis. This would allow for the introduction of the 2,6-dichlorobenzyl group as part of the cyclic structure, potentially influencing the peptide's interaction with its biological target.

Functionalization and Derivatization Strategies Utilizing the Azide Moiety

The azide group of this compound is not only a precursor for heterocycle formation but also a versatile handle for the introduction of the 2,6-dichlorobenzyl moiety onto a wide range of molecular scaffolds.

The CuAAC reaction is a highly chemoselective and biocompatible ligation method. beilstein-journals.org This allows for the "clicking" of this compound onto molecules containing a terminal alkyne, even in the presence of other functional groups. This strategy has been widely used for the synthesis of complex molecules, including bioconjugates and functional materials.

For instance, a molecule of interest containing an alkyne group can be readily derivatized with the 2,6-dichlorobenzyl group by reacting it with this compound in the presence of a copper(I) catalyst. This approach offers a straightforward and efficient method for creating a library of 2,6-dichlorobenzyl-containing compounds for various applications, such as drug discovery and materials science. The examples of Rufinamide analogs and Berberine derivatives discussed earlier are prime illustrations of this functionalization strategy. nih.govresearchgate.net

Spectroscopic and Computational Characterization of 2,6 Dichlorobenzyl Azide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 2,6-dichlorobenzyl azide (B81097), offering detailed insights into its molecular framework and the integrity of its functional groups. A suite of techniques is employed to confirm the compound's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

In ¹H NMR, the benzylic protons (Ar-CH₂) of a substituted benzyl (B1604629) compound typically appear as a singlet. For 2,6-dichlorobenzyl azide, this peak is expected in the range of δ 4.0-5.0 ppm. The aromatic protons on the dichlorinated ring would present a more complex pattern, typically a multiplet, in the aromatic region (δ 7.0-8.0 ppm), reflecting the specific substitution pattern.

In ¹³C NMR spectroscopy, distinct signals are expected for each unique carbon atom. The benzylic carbon (CH₂) signal is anticipated to appear around δ 50-60 ppm. The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbons directly bonded to chlorine atoms showing characteristic shifts due to the electronegativity of the halogen.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

View Data
Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Benzylic (CH₂) 4.0 - 5.0
¹H Aromatic (Ar-H) 7.0 - 8.0
¹³C Benzylic (CH₂) 50 - 60
¹³C Aromatic (C-H) 125 - 135
¹³C Aromatic (C-Cl) 130 - 140

Infrared (IR) Spectroscopy: Azide Group Vibrational Signatures

Infrared (IR) spectroscopy is particularly effective for identifying the azide functional group (-N₃), which exhibits a strong and characteristic vibrational signature. The asymmetric stretching mode of the azide group produces a prominent absorption band that is typically located in a relatively uncluttered region of the IR spectrum. nih.govnih.govmsu.edu This makes IR spectroscopy a reliable method for confirming the presence of the azide moiety in this compound and its derivatives.

The position of this band is sensitive to the local molecular environment, including the solvent and the electronic nature of adjacent substituents. nih.govresearchgate.net For most aryl azides, this intense absorption appears in the 2100-2200 cm⁻¹ range. libretexts.org The high transition dipole strength of this azide asymmetric stretch makes it an excellent vibrational probe. acs.org

Table 2: Characteristic IR Absorption Frequencies for the Azide Group

View Data
Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹) Intensity
Asymmetric Stretch -N₃ 2100 - 2200 Strong, Sharp
Symmetric Stretch -N₃ 1200 - 1350 Weak to Medium

Mass Spectrometry (GC-MS, ESI-MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.orgchemguide.co.ukslideshare.net For this compound, MS is crucial for confirming its successful synthesis and assessing its purity.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺) is formed. A characteristic and often dominant fragmentation pathway for aryl and benzyl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.net This fragmentation results in the formation of a highly reactive nitrene intermediate, which may then undergo rearrangement. The mass spectrum of this compound would therefore be expected to show a significant peak corresponding to the [M-28]⁺ fragment. Further fragmentation of the dichlorobenzyl cation would lead to other characteristic peaks, providing additional structural confirmation. researchgate.netnih.gov

X-ray Diffraction (XRD) for Solid-State Structure of Derivatives

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not described, XRD studies on its derivatives (e.g., triazoles formed via cycloaddition reactions) provide invaluable information. researchgate.netmdpi.com

An XRD analysis reveals detailed structural parameters, including bond lengths, bond angles, and torsion angles. researchgate.net It also elucidates intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's bulk properties. researchgate.netvensel.org For derivatives of this compound, XRD can confirm the regioselectivity of reactions and provide insight into the conformation of the molecule in its crystalline form.

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, complement experimental techniques by providing a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations, often using functionals such as B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic distributions. acs.orgnih.govchemrxiv.org

These calculations are instrumental in understanding chemical reactivity. For instance, DFT can be used to model the transition states of reactions involving the azide group, such as 1,3-dipolar cycloadditions, helping to predict reaction pathways and regioselectivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to analyze the molecule's electronic behavior and its potential as an electrophile or nucleophile. rsc.org Furthermore, DFT is employed to calculate the activation energy for the thermal decomposition of aryl azides, which is crucial for understanding their stability and the formation of reactive nitrene intermediates. nih.gov

Table 3: Mentioned Compounds

View Data
Compound Name
This compound
4-azidotoluene
4-azido-N-phenylmaleimide
Geometry Optimization and Conformational Analysis

The initial step in the computational characterization of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process is typically performed using quantum chemical methods like DFT with an appropriate basis set, such as 6-311+G(d,p). The optimization aims to locate the minimum energy conformation on the potential energy surface.

For molecules with rotatable bonds, such as the C-C bond between the benzyl group and the azidomethyl group, a conformational analysis is crucial. This involves exploring the potential energy surface by systematically rotating the dihedral angles to identify all possible stable conformers and the energy barriers between them. In the case of this compound, the rotation around the C-C and C-N bonds will be of primary interest to determine the preferred orientation of the azide group relative to the dichlorinated aromatic ring. The steric hindrance imposed by the two chlorine atoms at the ortho positions is expected to significantly influence the conformational preferences, likely favoring a staggered conformation to minimize steric repulsion.

Table 1: Predicted Bond Parameters of a Dichlorobenzyl Moiety (from a related compound)

Parameter Bond/Angle Predicted Value
Bond Length C-Cl ~1.74 Å
Bond Length C-C (aromatic) ~1.39 Å
Bond Length C-CH2 ~1.51 Å
Bond Angle Cl-C-C ~120°

Note: These values are illustrative and based on a related dichlorobenzyl-containing compound. A specific calculation for this compound would be required for precise values.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character and its propensity to participate in various reactions.

For this compound, the HOMO is expected to be localized primarily on the azide group, which is electron-rich. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the C-N bond of the azidomethyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The charge distribution within the molecule can be analyzed using various population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods provide information about the partial atomic charges on each atom, revealing the electronic landscape of the molecule. In this compound, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms, particularly those bonded to chlorine and nitrogen, will have partial positive charges.

Table 2: Illustrative FMO Energies and Charge Distribution Parameters

Parameter Value Interpretation
HOMO Energy (Calculated Value) Indicates nucleophilicity
LUMO Energy (Calculated Value) Indicates electrophilicity
HOMO-LUMO Gap (Calculated Value) Relates to chemical reactivity
Mulliken Charge on N(alpha) (Calculated Value) Partial charge on the nitrogen atom bonded to the benzyl group

Note: The table represents the type of data that would be obtained from a specific computational analysis of this compound.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition state structures. For this compound, a key reaction of interest is the [3+2] cycloaddition, also known as the azide-alkyne cycloaddition or "click" reaction.

Theoretical studies on the cycloaddition reactions of benzyl azide with various alkynes have been performed to understand the reaction pathway and the factors influencing regioselectivity. These studies typically involve locating the transition state structure for the reaction, which is a first-order saddle point on the potential energy surface. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction.

The distortion/interaction model is a powerful framework for analyzing the activation barriers in cycloaddition reactions. It partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. This model has been successfully applied to understand the reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC).

For this compound, the presence of the bulky and electron-withdrawing chlorine atoms at the ortho positions would be expected to influence both the distortion and interaction energies in its cycloaddition reactions. The steric hindrance could increase the distortion energy, while the electronic effects could modulate the interaction energy. Computational studies could precisely quantify these effects and predict how they alter the reaction mechanism and kinetics compared to the unsubstituted benzyl azide.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational chemistry can be used to calculate the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and aid in the assignment of spectral bands.

The calculation of vibrational frequencies is typically performed at the same level of theory used for geometry optimization. The results of these calculations provide a set of normal modes of vibration, each with a specific frequency and intensity. A key characteristic vibrational mode for this compound would be the asymmetric stretch of the azide group (N3), which typically appears as a strong band in the IR spectrum around 2100 cm⁻¹.

By comparing the calculated vibrational spectrum with the experimentally obtained spectrum, a detailed assignment of the observed bands to specific molecular motions can be made. This correlation is essential for confirming the identity and purity of the synthesized compound. Discrepancies between the calculated and experimental frequencies can often be accounted for by applying a scaling factor to the calculated frequencies, which corrects for the approximations inherent in the theoretical methods and the effects of the experimental environment.

Table 3: Characteristic Vibrational Frequencies of Benzyl Azide Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N3 Asymmetric Stretch ~2100 Strong
C-H Aromatic Stretch 3000-3100 Medium
C=C Aromatic Stretch 1450-1600 Medium-Strong
CH2 Bend ~1450 Medium
Predictive Modeling of Reaction Rates and Selectivity

Computational chemistry can go beyond qualitative descriptions of reactivity and provide quantitative predictions of reaction rates and selectivity. By calculating the activation free energies (ΔG‡) for different reaction pathways, it is possible to predict which pathway will be kinetically favored and to estimate the rate constant of the reaction using transition state theory.

For reactions involving this compound, such as cycloadditions, computational modeling can be used to predict how the substitution pattern on the reactant partners will affect the reaction rate and the regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles). These predictions can guide the design of new derivatives with tailored reactivity for specific applications.

The influence of the 2,6-dichloro substitution on the reaction rates can be rationalized by analyzing its electronic and steric effects on the transition state. The electron-withdrawing nature of the chlorine atoms can affect the energies of the frontier orbitals, thereby influencing the interaction energy in the transition state. The steric bulk of the chlorine atoms can increase the distortion energy required to reach the transition state, potentially slowing down the reaction.

Molecular Modeling and Dynamics Simulations

While static quantum chemical calculations provide valuable information about the properties of a molecule at its energy minimum, molecular modeling and dynamics simulations can offer insights into its dynamic behavior over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes, solvent effects, and other dynamic processes.

For this compound, molecular dynamics simulations could be used to study its conformational dynamics in different solvent environments. This would provide a more realistic picture of the molecule's behavior in solution, including the time-averaged distribution of different conformers and the rates of interconversion between them.

Furthermore, molecular modeling techniques can be employed to study the interactions of this compound with other molecules, such as in a biological system. Docking studies, for example, could predict the binding mode and affinity of a derivative of this compound to a protein target, which is crucial for applications in chemical biology and drug discovery.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2,6-dichlorobenzyl alcohol
2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol

Emerging Research Directions and Future Perspectives

Development of Greener and More Sustainable Synthetic Pathways for Azide (B81097) Compounds

Traditional methods for synthesizing organic azides often rely on hazardous reagents and volatile organic solvents, prompting a shift towards more sustainable practices. The principles of green chemistry are being actively applied to create safer and more efficient routes to azide compounds. chemistryjournals.net This includes waste prevention, improving atom economy, and utilizing safer solvents and reaction conditions. chemistryjournals.net

A key area of development is the move away from potentially explosive reagents. For instance, recent advancements have focused on improving the synthesis of sodium azide, a common precursor, by using benzyl (B1604629) nitrite (B80452) instead of more volatile alkyl nitrites. This change not only reduces reaction time significantly but also eliminates volatile organic compound (VOC) emissions and associated safety issues. rsc.org

The use of alternative solvents is another cornerstone of green synthetic design. chemistryjournals.net Replacing traditional organic solvents with greener options like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of chemical processes. Furthermore, innovative techniques such as microwave-assisted synthesis and ultrasound-mediated reactions are being explored to increase reaction rates and yields, often with reduced energy consumption and waste generation. mdpi.com These energy-efficient methods represent a sustainable approach to producing valuable chemical intermediates like oxadiazoles (B1248032) from azide precursors. mdpi.com

Exploration of Novel Catalytic Systems for Azide Reactivity

The synthetic power of azides is largely defined by their diverse reactivity, which can be precisely controlled and expanded through catalysis. nih.gov Transition-metal catalysis, in particular, has opened new avenues for azidation processes and subsequent transformations. mdpi.com

C-H Azidation: A major breakthrough has been the development of catalytic systems for the direct azidation of C-H bonds, which transforms relatively unreactive bonds into valuable azide functionalities. nih.gov Catalysts based on metals like iron, manganese, rhodium, and copper have been successfully employed for this purpose. nih.govmdpi.com For example, iron catalysts with tridentate nitrogen ligands have been shown to facilitate the C-H azidation of unactivated C-H bonds under mild conditions. nih.gov Similarly, copper-catalyzed methods have been developed for the site-selective benzylic C-H azidation using reagents like trimethylsilyl (B98337) azide (TMS-N₃). mdpi.com

Cycloaddition Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," remains a central focus of research. mdpi.com Efforts are ongoing to develop more active and robust copper catalysts. Beyond copper, other metals like ruthenium are being explored to achieve complementary regioselectivity in triazole synthesis. The azide group's ability to participate in 1,3-dipolar cycloadditions is also being harnessed to create a wide variety of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

Nitrene Transfer Reactions: Azides serve as precursors to highly reactive nitrene intermediates, whose reactivity can be tamed and directed by transition metal catalysts. mdpi.com This strategy is used in reactions like the aziridination of olefins and C-H amination to produce valuable nitrogen-containing compounds. nih.govnih.gov The choice of catalyst system can even create orthogonal reactivity, allowing for selective C-C or C-N bond formation from the same acyl azide precursor. acs.org

Expanding the Scope of Synthetic Applications in Advanced Materials and Functional Molecules

The unique reactivity of the azide group makes it an invaluable tool for constructing complex molecules and materials. mdpi.com The ability to introduce the azide functionality and then use it as a chemical handle for further elaboration is a powerful strategy in modern synthesis.

Materials Science: In materials science, organic azides are used as cross-linkers and in the synthesis of energetic materials. mdpi.com Their ability to release nitrogen gas upon thermal or photochemical activation is a key property. The CuAAC "click" reaction is widely used to functionalize polymers and surfaces, allowing for the precise attachment of molecules to create materials with tailored properties for applications such as proton or anion exchange membranes. mdpi.com For example, heterobifunctional polyethylene (B3416737) glycols (PEGs) bearing an azide group can be used for PEGylation, a process that improves the bioavailability and solubility of therapeutic proteins and drug delivery systems. researchgate.net

Bioconjugation and Medicinal Chemistry: The Staudinger reaction, which converts an azide and a phosphine (B1218219) into an aza-ylide, is another powerful transformation. nih.gov The reaction between electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide derivatives, and triarylphosphines proceeds rapidly and can be used for the chemical modification of proteins in living cells. rsc.org The resulting triazole ring from click chemistry is a common feature in pharmacologically active molecules. Furthermore, the reduction of the azide group provides a reliable route to primary amines, which are fundamental building blocks in many pharmaceuticals, including inhibitors of copper amine oxidases derived from 2,6-disubstituted benzylamines. chemrxiv.orgnih.gov

The following table summarizes some of the key catalytic reactions involving azides and their applications.

Reaction TypeCatalytic System/ReagentsProduct TypePotential Application
C-H Azidation Iron (Fe), Rhodium (Rh), Copper (Cu) catalystsOrganic AzidesIntroduction of functional handles into complex molecules
Azide-Alkyne Cycloaddition (CuAAC) Copper (Cu) catalysts (e.g., CuI, CuTC)1,4-disubstituted 1,2,3-TriazolesBioconjugation, Polymer functionalization, Drug discovery
Staudinger Reaction/Ligation TriarylphosphinesAza-ylides, AmidesProtein modification, Peptide synthesis
Catalytic Reduction Catalytic hydrogenation (e.g., Pd/C), LAH, IndiumPrimary AminesSynthesis of pharmaceuticals and bioactive molecules
Nitrene Transfer (e.g., Aziridination) Copper (Cu), Rhodium (Rh), Ruthenium (Ru) catalystsAziridines, AminesSynthesis of nitrogen-containing heterocycles

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 2,6-dichlorobenzyl azide with high purity and yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,6-dichlorobenzyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. A reported protocol achieved a 99% isolated yield by reacting 2,6-dichlorobenzyl chloride (4.0 mmol) with NaN₃ (5.2 mmol) at 80°C for 6 hours . The product is purified via column chromatography (EtOAc/n-heptane = 1:9, Rf = 0.60) and confirmed by ¹H/¹³C NMR (e.g., δ 4.68 ppm for CH₂-N₃) and GC-MS .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • GC-MS : To confirm molecular weight (m/z ≈ 211 for [M]⁺) and fragmentation patterns .
  • NMR : ¹H NMR shows a singlet for the azide CH₂ group (δ ~4.68 ppm), while aromatic protons appear as multiplets (δ 7.23–7.41 ppm). ¹³C NMR confirms the azide carbon at δ ~49.2 ppm .
  • SPME-GC-MS/MS : For trace analysis in complex matrices, though validated for structurally related chlorinated benzyl alcohols .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to the instability of organic azides, use explosion-proof equipment, avoid shock/friction, and store at low temperatures (<0°C) in inert atmospheres. PPE includes N95 masks, gloves, and eye protection. Quenching with sodium thiosulfate is recommended for spills .

Advanced Research Questions

Q. How does the substitution pattern (2,6-dichloro vs. 2,4-dichloro) influence the reactivity of benzyl azides in click chemistry or Staudinger reactions?

  • Methodological Answer : Comparative docking studies on analogous 2,6-dichlorobenzyl derivatives reveal that chlorine positioning affects steric and electronic interactions. For example, 2,6-dichloro substitution enhances π-π stacking with aromatic residues (e.g., Tyr201 in collagenase) compared to 2,4-dichloro analogs, as shown by Gibbs free energy differences (−6.5 vs. −6.4 kcal/mol) . This suggests this compound may exhibit distinct regioselectivity in CuAAC reactions or ligand-protein binding.

Q. Can mechanochemical methods replace traditional solvent-based synthesis for this compound?

  • Methodological Answer : Emerging protocols using copper beads in ball mills demonstrate solvent-free azidation of benzyl halides. While not yet reported for this compound, analogous reactions (e.g., 2,6-difluorobenzyl azide) achieve >90% conversion in 30 minutes via solid-state grinding. This approach reduces hazardous waste and improves atom economy .

Q. How can this compound be utilized in synthesizing lipophilic prodrugs or bioactive conjugates?

  • Methodological Answer : The azide serves as a precursor for Huisgen cycloaddition to generate triazole-linked prodrugs. For example, coupling with alkynylated folate analogs (e.g., leucovorin) via Cu(I)-catalyzed click chemistry yields lipophilic diesters with enhanced blood-brain barrier permeability, as demonstrated for 2,6-dichlorobenzyl esters .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 4–9) show rapid decomposition at >40°C, releasing HN₃ and forming 2,6-dichlorobenzyl alcohol as a primary byproduct. LC-MS/MS monitoring at 25°C reveals a half-life of <24 hours in aqueous media, necessitating anhydrous storage .

Q. How do computational models predict the ligand-binding efficiency of this compound derivatives in enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using collagenase (PDB: 1HOV) as a model system predicts that the 2,6-dichloro moiety enhances binding via halogen bonds with Gln215 (bond length ~1.96 Å) and π-π interactions with Tyr201. Free energy perturbation (FEP) calculations further validate these predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.